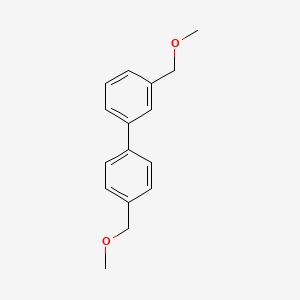
3,4'-Bis(methoxymethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Bis(methoxymethyl)-1,1’-biphenyl is an organic compound characterized by the presence of two methoxymethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Bis(methoxymethyl)-1,1’-biphenyl typically involves the reaction of 3,4’-dihydroxy-1,1’-biphenyl with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Bis(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 3,4’-bis(formyl)-1,1’-biphenyl or 3,4’-bis(carboxy)-1,1’-biphenyl.
Reduction: Formation of 3,4’-bis(methoxymethyl)cyclohexyl derivatives.
Substitution: Formation of 3,4’-bis(substituted)-1,1’-biphenyl derivatives.
Scientific Research Applications
3,4’-Bis(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,4’-Bis(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, which can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
- 3,4’-Bis(methoxycarbonyl)-1,1’-biphenyl
- 3,4’-Bis(ethoxymethyl)-1,1’-biphenyl
- 3,4’-Bis(methyl)-1,1’-biphenyl
Comparison: 3,4’-Bis(methoxymethyl)-1,1’-biphenyl is unique due to the presence of methoxymethyl groups, which provide distinct chemical properties compared to other similar compounds. For instance, the methoxymethyl groups can undergo specific reactions that methoxycarbonyl or ethoxymethyl groups may not, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
180092-90-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-11-13-6-8-15(9-7-13)16-5-3-4-14(10-16)12-18-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
MSABFPOFZGHJJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=CC(=C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

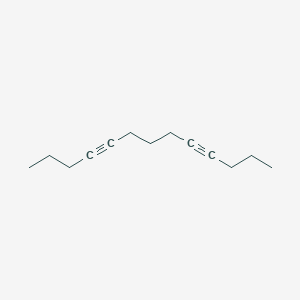
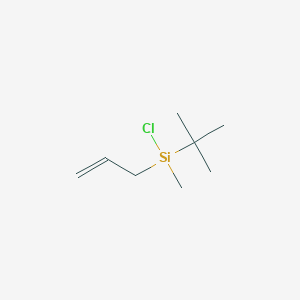
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
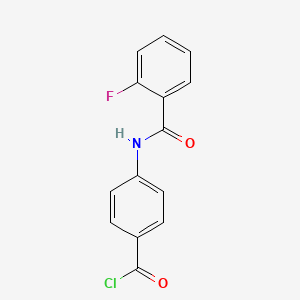
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
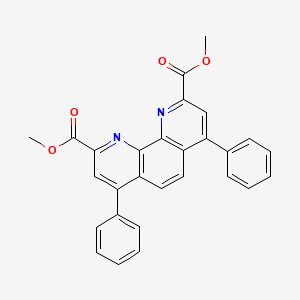

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
